molecular formula C8H6INOS B1408519 2-Iodo-4-methoxybenzo[d]thiazole CAS No. 1188108-53-3

2-Iodo-4-methoxybenzo[d]thiazole

Cat. No.: B1408519
CAS No.: 1188108-53-3
M. Wt: 291.11 g/mol
InChI Key: PGDMHMXYOYWZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-methoxybenzo[d]thiazole is an organic compound belonging to the benzothiazole family It is characterized by the presence of an iodine atom at the second position and a methoxy group at the fourth position on the benzothiazole ring

Biochemical Analysis

Biochemical Properties

2-Iodo-4-methoxybenzothiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their activity. This compound has shown potential in modulating the activity of enzymes involved in oxidative stress responses and metabolic pathways .

Cellular Effects

The effects of 2-Iodo-4-methoxybenzothiazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of genes involved in apoptosis and cell survival. It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, 2-Iodo-4-methoxybenzothiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, modulation of gene expression, and alteration of cellular signaling pathways. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Iodo-4-methoxybenzothiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-Iodo-4-methoxybenzothiazole has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Iodo-4-methoxybenzothiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or protecting against oxidative stress. At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

2-Iodo-4-methoxybenzothiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses. Additionally, it can influence the levels of key metabolites, such as ATP and NADH, which are critical for cellular energy production .

Transport and Distribution

The transport and distribution of 2-Iodo-4-methoxybenzothiazole within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments, such as the mitochondria or nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2-Iodo-4-methoxybenzothiazole is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methoxybenzo[d]thiazole typically involves the iodination of 2-amino-4-methoxybenzothiazole. One common method includes a one-pot sequential diazotization-iodination process. The starting material, 2-amino-4-methoxybenzothiazole, is first diazotized using sodium nitrite and hydrochloric acid, followed by iodination with potassium iodide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic route mentioned above suggests its potential for industrial application. The use of eco-friendly reagents and catalysts, such as copper catalysts in cyanation reactions, can enhance the feasibility of large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methoxybenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

2-iodo-4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDMHMXYOYWZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-4-methoxybenzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
2-Iodo-4-methoxybenzo[d]thiazole
Reactant of Route 3
2-Iodo-4-methoxybenzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
2-Iodo-4-methoxybenzo[d]thiazole
Reactant of Route 5
2-Iodo-4-methoxybenzo[d]thiazole
Reactant of Route 6
2-Iodo-4-methoxybenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.